An In-depth Technical Guide to 5-Propylthiazole: Structure and Properties
An In-depth Technical Guide to 5-Propylthiazole: Structure and Properties
This guide will, however, provide a general overview of the expected chemical structure and properties of 5-propylthiazole based on the known characteristics of the thiazole ring and related substituted thiazoles. It will also outline general synthetic approaches and spectroscopic characteristics that would be anticipated for this compound.
Chemical Structure
The chemical structure of 5-propylthiazole consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, with a propyl group attached to the carbon atom at position 5.
Molecular Formula: C₆H₉NS
Structure:
Predicted Physical and Chemical Properties
While experimental data is unavailable, the following properties can be predicted based on the general characteristics of thiazole and its alkyl derivatives.
Table 1: Predicted Physicochemical Properties of 5-Propylthiazole
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 127.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Thiazole and its simple alkyl derivatives are typically liquids at room temperature. |
| Odor | Pyridine-like, nutty, or savory | Thiazole-containing compounds are known for their characteristic odors and are often found in flavor and fragrance chemistry. |
| Boiling Point | Estimated 180-200 °C | Based on the boiling points of other propyl-substituted and similarly weighted thiazoles. The exact boiling point would depend on the substitution pattern. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone) | The thiazole ring provides some polarity, but the propyl group increases lipophilicity. |
| pKa | ~2.5 - 3.5 | The nitrogen atom in the thiazole ring is weakly basic. |
General Synthetic Approaches
The synthesis of 5-substituted thiazoles can be challenging. While the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, it typically yields 2,4-disubstituted products. More specialized methods are required to achieve substitution at the 5-position.
One potential synthetic route could involve the Cook-Heilbron thiazole synthesis , which can produce 5-aminothiazoles.[1] Subsequent modification of the amino group would be necessary to introduce the propyl substituent, which can be a multi-step and complex process.
Another approach could involve the cyclization of α-amino acids or their derivatives .[1] For the synthesis of 5-propylthiazole, this might involve a starting material like 2-amino-3-propyl-propanoic acid, though this is a speculative pathway without direct literature precedent for this specific product.
A generalized workflow for a potential synthesis is outlined below.
Experimental Workflow: Potential Synthesis of 5-Propylthiazole
Caption: A generalized workflow for the potential synthesis of 5-propylthiazole.
Anticipated Spectroscopic Data
Should 5-propylthiazole be synthesized, its structure could be confirmed using standard spectroscopic techniques. The expected spectral characteristics are outlined below.
Table 2: Predicted Spectroscopic Data for 5-Propylthiazole
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | - δ ~8.5-8.8 ppm (s, 1H) - δ ~7.5-7.8 ppm (s, 1H) - δ ~2.7-3.0 ppm (t, 2H) - δ ~1.6-1.9 ppm (m, 2H) - δ ~0.9-1.1 ppm (t, 3H) | - H2 proton of the thiazole ring. - H4 proton of the thiazole ring. - Methylene group adjacent to the thiazole ring (-CH₂-). - Methylene group of the propyl chain (-CH₂-). - Methyl group of the propyl chain (-CH₃). |
| ¹³C NMR | - δ ~150-160 ppm - δ ~140-150 ppm - δ ~120-130 ppm - δ ~30-35 ppm - δ ~20-25 ppm - δ ~10-15 ppm | - C2 of the thiazole ring. - C4 of the thiazole ring. - C5 of the thiazole ring. - Methylene carbon adjacent to the ring. - Methylene carbon of the propyl chain. - Methyl carbon of the propyl chain. |
| IR Spectroscopy | - ~3100-3000 cm⁻¹ (C-H stretch, aromatic) - ~2960-2850 cm⁻¹ (C-H stretch, aliphatic) - ~1600-1450 cm⁻¹ (C=C and C=N stretching) - ~1100-1000 cm⁻¹ (Ring vibrations) | - Stretching vibrations of the C-H bonds on the thiazole ring. - Stretching vibrations of the C-H bonds of the propyl group. - Characteristic aromatic and heteroaromatic ring stretching vibrations. - Skeletal vibrations of the thiazole ring. |
| Mass Spectrometry | - Molecular ion (M⁺) at m/z = 127 - Fragments corresponding to the loss of alkyl groups (e.g., [M-15]⁺, [M-29]⁺) | - The mass of the intact molecule. - Fragmentation pattern typical for alkyl-substituted aromatic compounds. |
Biological Activity and Signaling Pathways
There is no available information on the biological activity of 5-propylthiazole. The thiazole ring is a common scaffold in many biologically active compounds, including pharmaceuticals and natural products.[2][3] These compounds exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The biological activity of any given thiazole derivative is highly dependent on the nature and position of its substituents.
Without experimental data, it is not possible to create a diagram of a signaling pathway involving 5-propylthiazole. A hypothetical logical relationship for drug discovery involving a novel thiazole derivative is presented below.
Logical Relationship: Thiazole Derivative Drug Discovery
Caption: A simplified logical workflow for the discovery of new drugs based on a thiazole scaffold.
Conclusion
While a detailed technical guide for 5-propylthiazole cannot be provided due to the lack of specific experimental data, this document offers a general overview of its expected structure and properties based on the well-established chemistry of thiazoles. The synthesis of 5-substituted thiazoles presents a chemical challenge, and the absence of literature on 5-propylthiazole suggests it has not been a significant target for synthesis or research. Further experimental work would be required to fully characterize this compound and explore its potential applications. Researchers interested in this specific molecule would need to undertake its synthesis and subsequent analytical characterization.
